![molecular formula C17H8F12N2O B1605647 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea CAS No. 3824-74-6](/img/structure/B1605647.png)

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea

Vue d'ensemble

Description

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, also known as BTFMU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BTFMU is a white crystalline solid that is highly soluble in organic solvents such as dichloromethane and acetonitrile. This compound has been synthesized using various methods and has been found to exhibit promising biological activities.

Applications De Recherche Scientifique

Organocatalysis

Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly. One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Chemical Derivatization

This compound can be used for chemical derivatization of amino-functionalized model surfaces, amino thiolate on Au, amino siloxane on Si, and polyethylene (PE) foils and films .

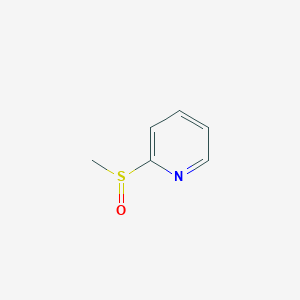

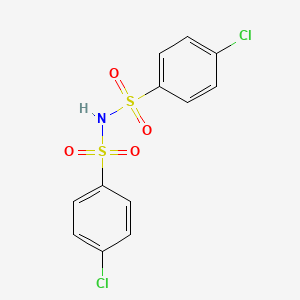

Synthesis of Ethylene-linked Sulfonimidoyl-containing Thioureas

It can be used in the synthesis of ethylene-linked sulfonimidoyl-containing thioureas .

Activation of Human ether-a-go-go-Related Gene Potassium Channels

The diphenylurea compound 1,3-bis- (2-hydroxy-5-trifluoromethyl-phenyl)-urea (NS1643) has been developed and tested for its ability to increase the activity of human ERG (HERG) channels expressed heterologously .

Chemical Manufacturing

This compound is available for purchase from chemical manufacturers, suggesting its use in various chemical reactions and processes .

Research Use

This compound is labeled as “Research Use Only”, indicating its application in various scientific research projects .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea are the human ether-a-go-go-related gene (HERG) potassium channels and the α-subunit of the channel . These channels play a crucial role in the electrical activity of the heart and nervous system.

Mode of Action

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea interacts with its targets by activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This interaction leads to changes in the activity of the HERG channels .

Biochemical Pathways

The compound affects the biochemical pathways involved in the regulation of electrical activity in the heart and nervous system. By interacting with the HERG potassium channels, it influences the flow of potassium ions, which is essential for the repolarization phase of the cardiac action potential .

Result of Action

The activation of HERG channels by 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea results in increased steady-state and tail current at all voltages tested . This can have significant effects at the molecular and cellular levels, potentially influencing heart rhythm and nervous system function.

Propriétés

IUPAC Name |

1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F12N2O/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCOMBKZFUMALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333044 | |

| Record name | 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea | |

CAS RN |

3824-74-6 | |

| Record name | 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1605572.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid](/img/structure/B1605574.png)